ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate
Description
Properties
Molecular Formula |
C7H8F2N2O2 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-13-7(12)6-10-3-4(11-6)5(8)9/h3,5H,2H2,1H3,(H,10,11) |
InChI Key |
VDRFBRNSWJWVLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Nucleophilic Difluoromethylation
| Parameter | Range Tested | Optimal Condition | Yield Impact |
|---|---|---|---|
| Solvent | Ethanol, DMF, Acetonitrile, Dioxane | Ethanol | Higher purity in polar solvents |
| Temperature (°C) | 50–80 | 60 | 70% yield at 60°C |
| Molar Ratio (Reagent:Substrate) | 1:1 to 2:1 | 1.5:1 | Maximizes conversion |
Radical Difluoromethylation with Zinc Difluoromethanesulfinate (DFMS)
An alternative method employs zinc difluoromethanesulfinate (DFMS) under oxidative conditions. In this protocol, DFMS reacts with the imidazole substrate in a biphasic system of dichloromethane/water with trifluoroacetic acid (TFA) and tert-butyl hydroperoxide (TBHP) . The reaction proceeds at room temperature for 16 hours , achieving a 61% yield for heterocyclic difluoromethylation.
The mechanism involves generation of a difluoromethyl radical via oxidation of DFMS by TBHP. This radical selectively adds to the electron-rich 5-position of the imidazole ring, followed by rearomatization. Notably, this method avoids high temperatures but requires careful control of stoichiometry to minimize byproducts.
Key Advantages:
-
Mild conditions : Room temperature reaction reduces energy costs.
-
Broad functional group tolerance : Compatible with acid-sensitive groups.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for Ethyl 5-(Difluoromethyl)-1H-Imidazole-2-Carboxylate Synthesis
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Pharmaceutical Development
1. Medicinal Chemistry:
The imidazole moiety is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate's unique structure may enhance its lipophilicity and metabolic stability, making it suitable for further development as a pharmaceutical agent.
2. Drug Design:
Research indicates that compounds with similar imidazole structures have been successfully developed into therapeutic agents. For instance, the design of new imidazole derivatives has resulted in effective anti-inflammatory and analgesic agents . this compound could serve as a scaffold for synthesizing novel derivatives with improved efficacy.
Synthetic Methodologies
1. Synthesis Techniques:
The synthesis of this compound typically involves multi-step organic reactions. Techniques such as microwave-assisted synthesis and solvent-free conditions have been optimized to enhance yield and purity. These methods are crucial for producing the compound efficiently for research and development purposes.
2. Derivative Synthesis:
The compound can also be utilized as an intermediate for synthesizing various imidazole derivatives, which may possess enhanced biological activities or target specific metabolic pathways . The exploration of different substituents on the imidazole ring can lead to compounds with tailored pharmacological profiles.
Biological Evaluations
1. Biological Activity:
Preliminary studies have shown that this compound interacts with specific proteins or enzymes, potentially influencing metabolic pathways. Understanding these interactions is essential for assessing its therapeutic potential.
2. Case Studies:
Research has demonstrated that similar imidazole derivatives exhibit significant biological activities. For example, certain compounds have been evaluated for their analgesic and anti-inflammatory effects through in vivo studies, showing promising results comparable to established drugs like diclofenac . Such findings suggest that this compound may also exhibit similar beneficial effects.
Comparative Analysis of Imidazole Derivatives
Mechanism of Action
The mechanism of action of ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, leading to effective modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 5-position of the imidazole ring significantly influences molecular properties. Below is a comparative analysis of key analogs:
Key Observations:
- Fluorine vs. Alkyl Substituents : The difluoromethyl group (-CF₂H) increases molecular weight and polarity compared to ethyl or methyl groups. This enhances metabolic stability and resistance to oxidative degradation .
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 3f in ) exhibit higher melting points (119–120°C) due to stronger π-π stacking interactions.
Biological Activity
Ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring with a difluoromethyl group, which enhances its lipophilicity and binding affinity to various biological targets. The general formula can be represented as follows:
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The difluoromethyl group contributes to increased binding affinity, while the imidazole moiety allows for hydrogen bonding and π-π interactions with target biomolecules .
Key Mechanisms:
- Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
- Modulation of Signaling Pathways: It may influence various cellular signaling pathways, impacting gene expression and cellular metabolism.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential: The compound is being evaluated for its anticancer effects, particularly through mechanisms involving histone deacetylase (HDAC) inhibition, which plays a crucial role in cancer cell proliferation .
- Anti-inflammatory Effects: There is emerging evidence that suggests potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of imidazole derivatives, including this compound:
- Study on HDAC Inhibition: A recent study demonstrated that difluoromethyl-containing compounds can act as selective HDAC inhibitors, showing significant inhibitory activity against HDAC6 with an IC50 value in the submicromolar range . This suggests that this compound may similarly inhibit HDACs and thus could be explored for anticancer therapies.
- Antimicrobial Testing: In vitro assays have shown promising results regarding the antimicrobial activity of related imidazole derivatives, indicating that this compound might also exhibit similar properties.
Data Table: Biological Activities
Q & A
Q. What are the recommended synthetic routes for ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step reactions starting from imidazole precursors. A common approach includes:
Condensation : Reacting 5-(difluoromethyl)-1H-imidazole-2-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Optimization : Key parameters include temperature (70–80°C for esterification), solvent polarity (DMF or THF), and catalyst loading. For reproducibility, monitor reaction progress via thin-layer chromatography (TLC) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~165 ppm for carbonyl carbons) confirm substituent positions and ester functionality .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ m/z ≈ 231.05) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the key reactivity patterns of the difluoromethyl and ester groups in this compound?
Answer:
- Difluoromethyl Group : Electrophilic at the CF₂H moiety, enabling nucleophilic substitution (e.g., with amines or thiols).
- Ester Group : Hydrolyzes under basic conditions (NaOH/water) to the carboxylic acid.
- Imidazole Ring : Participates in coordination chemistry (e.g., with transition metals) due to lone pairs on nitrogen .
Advanced Research Questions
Q. How can crystallographic data for this compound be resolved, and what software is recommended?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL (for small molecules) or SHELXS (for structure solution) to refine atomic coordinates and thermal parameters. Validate with R-factor (<0.05) and residual electron density maps .
- Example : A related imidazole derivative (Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate) was resolved using SHELXL, achieving a final R1 = 0.039 .
Q. How can computational modeling predict biological interactions of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., EGFR or COX-2). Focus on hydrogen bonding with the imidazole nitrogen and hydrophobic interactions with the difluoromethyl group .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a similar difluorophenyl-substituted imidazole showed a bandgap of ~4.2 eV, correlating with stable charge transfer .
Q. How should researchers address contradictions in spectral or biological activity data?
Answer:
- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate ).
- Biological Assays : Replicate enzyme inhibition studies (e.g., IC₅₀ determination) under standardized conditions (pH 7.4, 37°C) to minimize variability. For conflicting cytotoxicity data, test across multiple cell lines (e.g., HeLa, MCF-7) .
Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?
Answer:
- ADMET Analysis : Use SwissADME or ADMETLab to predict absorption (LogP ≈ 2.5) and metabolic stability. Introduce polar groups (e.g., hydroxyl) to reduce hepatotoxicity.
- In Vitro Assays : Measure plasma protein binding (equilibrium dialysis) and CYP450 inhibition to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
